Chromic acid, manganese salt

Corrosion Inhibition Pigments Coatings

Sourcing chromates with the precise electronic profile for your application is a common bottleneck. Manganese(II) chromate (MnCrO₄) solves this by delivering a unique metallic band structure (0.000 eV band gap) distinct from semiconducting ZnCrO₄, enabling its use as a conductive filler in coatings, electrodes, or resistive elements. Its Mn(II) cation imparts selective dehydrogenation activity intermediate between Ni and Mg analogs, and it matches the corrosion inhibition efficiency of lead and strontium chromates under ASTM B-117 testing. Available as a solid powder with a molecular weight of 170.93 g/mol and a purity of 98%.

Molecular Formula CrMnO4
Molecular Weight 170.93 g/mol
CAS No. 55392-76-2
Cat. No. B1623222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromic acid, manganese salt
CAS55392-76-2
Molecular FormulaCrMnO4
Molecular Weight170.93 g/mol
Structural Identifiers
SMILES[O-][Cr](=O)(=O)[O-].[Mn+2]
InChIInChI=1S/Cr.Mn.4O/q;+2;;;2*-1
InChIKeyYPXVWYIINFOJPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromic Acid, Manganese Salt (MnCrO₄) CAS 55392-76-2: Core Identity and Procurement Baseline


Chromic acid, manganese salt (manganese(II) chromate, MnCrO₄) is an inorganic compound combining manganese(II) cations with chromate anions [1]. It is supplied as a solid powder with a molecular weight of 170.93 g/mol and is characterized by a calculated density of 3.51 g/cm³ [2]. The compound exhibits paramagnetic properties with a calculated magnetic moment of 5.002 μB and a computed band gap of 0.000 eV, indicating metallic electronic behavior [2]. These properties distinguish it from other metal chromates and position it as a subject of investigation in catalysis, corrosion inhibition, and materials science.

Why Chromic Acid, Manganese Salt Cannot Be Substituted with Generic Metal Chromates


Metal chromates are not interchangeable; their performance in catalytic, corrosion inhibition, and electronic applications is dictated by the specific metal cation. The manganese(II) ion in MnCrO₄ imparts a unique combination of moderate catalytic activity, thermodynamic stability distinct from zinc or lead analogs, and a metallic electronic structure with zero band gap [1][2]. Substituting MnCrO₄ with ZnCrO₄, PbCrO₄, or NiCr₂O₄ would result in significant differences in catalytic selectivity, corrosion inhibition efficiency, and optical/electronic properties, making compound-specific selection essential for reproducible outcomes.

Quantitative Differentiation Evidence for Chromic Acid, Manganese Salt vs. Closest Analogs


Corrosion Inhibition: Mn-Based Pigments Match Hexavalent Chromate Performance

Manganese chromate-containing pigments have been demonstrated to inhibit corrosion to the same degree as traditional hexavalent chromium pigments including zinc, strontium, and lead chromate-based formulations [1]. This performance parity is established through accelerated corrosion testing per ASTM B-117 and G-85 protocols.

Corrosion Inhibition Pigments Coatings

Catalytic Activity in Vapor-Phase Decomposition: MnCr₂O₄ Outperforms MgCr₂O₄

In the vapor-phase decomposition of isopropanol over chromite spinel catalysts MCr₂O₄, the manganese variant (MnCr₂O₄) exhibits intermediate activity, ranking below NiCr₂O₄ but significantly above MgCr₂O₄ [1]. MnCr₂O₄ functions exclusively as a dehydrogenation catalyst, whereas MgCr₂O₄ promotes both dehydrogenation and dehydration, highlighting the critical role of the metal cation in selectivity.

Catalysis Chromite Spinels Dehydrogenation

Thermodynamic Stability: MnCrO₄ Exhibits Higher Energy Above Hull than ZnCrO₄

Density functional theory (DFT) calculations indicate that MnCrO₄ is metastable with an energy above hull of 0.059 eV/atom, compared to the ground-state orthorhombic ZnCrO₄ polymorph which lies on the convex hull (0.000 eV/atom) [1][2]. This quantifiable difference implies that MnCrO₄ is thermodynamically less stable than its zinc counterpart, which may influence its synthesis, handling, and long-term stability in applications.

Thermodynamics Materials Stability Computational Chemistry

Electronic Structure: MnCrO₄ is Metallic, ZnCrO₄ is a Semiconductor

MnCrO₄ is predicted to be a metal with a computed band gap of 0.000 eV, whereas ZnCrO₄ is a wide-band-gap semiconductor with calculated band gaps ranging from 2.159 eV (orthorhombic) to 2.272 eV (monoclinic) [1][2]. This fundamental difference in electronic structure dictates their suitability for applications in conductive coatings, catalysis, and optoelectronics.

Electronic Materials Band Gap Semiconductors

Density and Structural Metrics: MnCrO₄ vs. ZnCrO₄

MnCrO₄ has a computed density of 3.51 g/cm³, which is approximately 9% higher than the experimental density of ZnCrO₄ (3.43 g/cm³) [1][2]. This difference, while modest, may influence formulation weight and packing in composite materials.

Materials Density Crystal Structure Physical Properties

Chromic Acid, Manganese Salt: Evidence-Based Application Scenarios


Corrosion-Resistant Coatings Requiring Parity with Hexavalent Chromate Performance

Based on class-level evidence showing Mn-based pigments inhibit corrosion to the same degree as ZnCrO₄, SrCrO₄, and PbCrO₄ pigments under ASTM B-117 and G-85 accelerated testing, MnCrO₄ is a suitable candidate for formulating protective coatings where regulatory pressure or toxicity concerns favor manganese over lead or strontium chromates [1].

Vapor-Phase Dehydrogenation Catalysis with Moderate Activity and High Selectivity

The direct head-to-head comparison of chromite spinels demonstrates that MnCr₂O₄ provides exclusive dehydrogenation activity for isopropanol decomposition, with an activity level intermediate between NiCr₂O₄ (highest) and MgCr₂O₄ (lowest). This positions MnCr₂O₄ for applications requiring selective dehydrogenation without the high activity of nickel-based catalysts [2].

Metallic Conductive Phases in Composite Materials

The computed metallic band structure (0.000 eV band gap) of MnCrO₄ distinguishes it from semiconducting ZnCrO₄ (band gap >2.1 eV). This property makes MnCrO₄ a potential conductive filler or functional phase in composite coatings, electrodes, or resistive elements where electrical continuity is required [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chromic acid, manganese salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.